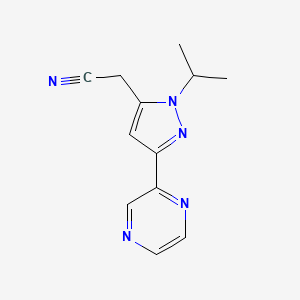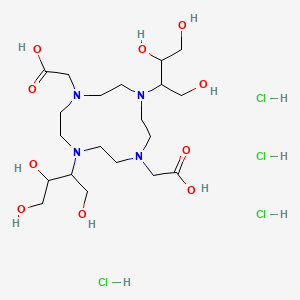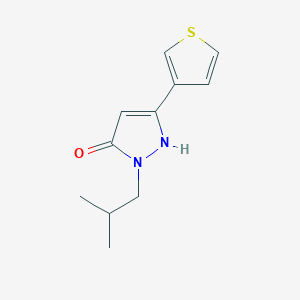
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids. It features a chiral center, making it optically active. The compound’s structure includes a tert-butoxy group, which is known for its steric hindrance and electron-donating properties. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with tert-butyl bromoacetate, followed by hydrolysis and subsequent oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The hydrolysis step can be carried out under acidic or basic conditions, depending on the desired outcome.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features may make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: The compound may find use in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral center and functional groups play a crucial role in determining its binding affinity and specificity. Pathways involved in its mechanism of action may include enzymatic catalysis, signal transduction, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid: The enantiomer of the compound, which may exhibit different biological activity and reactivity.
2-(2-(tert-butoxy)-2-oxoethyl)butanoic acid: A structural analog with a different carbon chain length.
2-(2-(tert-butoxy)-2-oxoethyl)hexanoic acid: Another analog with a longer carbon chain.
Uniqueness
(S)-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the tert-butoxy group. These features contribute to its distinct reactivity and potential applications in various fields. The comparison with similar compounds highlights the importance of stereochemistry and functional group modifications in determining the compound’s properties and uses.
Propriétés
Formule moléculaire |
C11H20O4 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(2S)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid |
InChI |
InChI=1S/C11H20O4/c1-5-6-8(10(13)14)7-9(12)15-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,14)/t8-/m0/s1 |
Clé InChI |
FPXXLDXAXQPOIJ-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@@H](CC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CCCC(CC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)

![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13429161.png)


![2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate](/img/structure/B13429169.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)

![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)




